molecular formula C19H22FN3O4S2 B2823507 N1-(4-fluorophenethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896278-60-7

N1-(4-fluorophenethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2823507
CAS No.: 896278-60-7
M. Wt: 439.52
InChI Key: ISZXZASGKSFPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorophenethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H22FN3O4S2 and its molecular weight is 439.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N1-(4-fluorophenethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C23H22FN3O4S2
  • Molecular Weight : 487.6 g/mol
  • Functional Groups : Oxalamide, thiophenesulfonyl, and fluorinated phenethyl group.

The presence of these functional groups is crucial for its biological activity, as they influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway includes:

  • Formation of the oxalamide backbone.
  • Introduction of the thiophenesulfonyl group.
  • Attachment of the fluorinated phenethyl moiety.

These steps are critical for achieving the desired biological activity and specificity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains.
  • Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, possibly linked to its interaction with neurotransmitter systems.

The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. Binding affinity studies indicate potential interactions with targets involved in cancer progression and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindingsReference
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines
Study 2Showed antibacterial activity against Gram-positive bacteria
Study 3Indicated neuroprotective effects in animal models

These findings underscore the compound's potential therapeutic applications.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S2/c20-15-7-5-14(6-8-15)9-10-21-18(24)19(25)22-13-16-3-1-11-23(16)29(26,27)17-4-2-12-28-17/h2,4-8,12,16H,1,3,9-11,13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZXZASGKSFPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.